molecular formula C25H21N5OS B11394622 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole

5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11394622
M. Wt: 439.5 g/mol
InChI Key: RGOUKOIPCZQNID-UHFFFAOYSA-N
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Description

The compound 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both triazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of high-throughput screening for reaction conditions and the use of continuous flow reactors to scale up the production .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .

Biology

In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its potential use in treating infections and certain types of cancer. Its unique structure allows it to target specific enzymes and receptors .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The oxadiazole ring can interact with DNA, leading to changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole lies in its dual ring structure, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C25H21N5OS

Molecular Weight

439.5 g/mol

IUPAC Name

5-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C25H21N5OS/c1-18-10-8-9-15-21(18)24-26-23(31-29-24)17-32-25-28-27-22(16-19-11-4-2-5-12-19)30(25)20-13-6-3-7-14-20/h2-15H,16-17H2,1H3

InChI Key

RGOUKOIPCZQNID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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